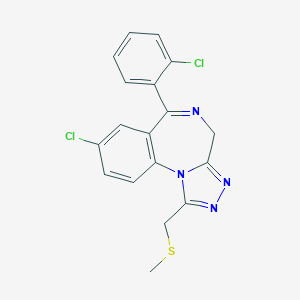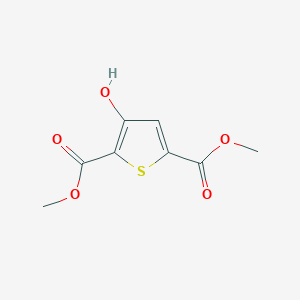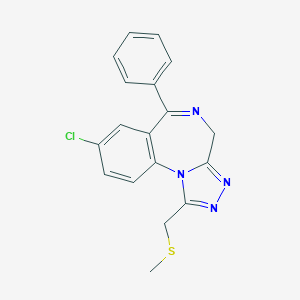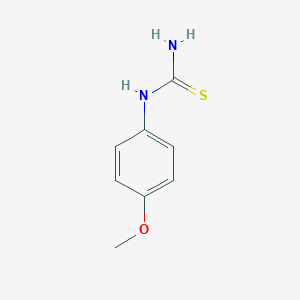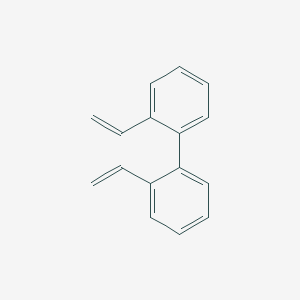
1-Ethenyl-2-(2-ethenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2-(2-ethenylphenyl)benzene is a chemical compound that is also known as styrene. It is a colorless liquid that is widely used in the manufacturing of various products such as plastic, rubber, and resins. Styrene is also used in the production of polystyrene, which is a widely used plastic material.
Mecanismo De Acción
The mechanism of action of styrene involves its ability to polymerize with other monomers to form polymers. This process involves the formation of covalent bonds between the monomers, which results in the formation of a polymer chain.
Efectos Bioquímicos Y Fisiológicos
Styrene has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that styrene exposure can cause respiratory irritation, eye irritation, and skin irritation. Long-term exposure to styrene has also been shown to cause neurological effects such as headaches, dizziness, and fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Styrene has various advantages and limitations for lab experiments. Its ability to polymerize with other monomers makes it a useful tool for the synthesis of various polymers. However, its toxicity and potential health hazards make it a challenging compound to work with in the laboratory.
Direcciones Futuras
There are various future directions for the study of styrene. One area of research is the development of new methods for the synthesis of styrene that are more efficient and environmentally friendly. Another area of research is the study of the potential health effects of styrene exposure and the development of new methods for reducing exposure in the workplace. Additionally, the use of styrene in the production of new materials and products is an area of ongoing research.
Métodos De Síntesis
The synthesis of styrene can be achieved through various methods such as the dehydrogenation of ethylbenzene or the decarboxylation of cinnamic acid. The most commonly used method is the dehydrogenation of ethylbenzene, which involves the use of a catalyst such as iron oxide.
Aplicaciones Científicas De Investigación
Styrene has been extensively studied for its various applications in scientific research. It is used as a monomer in the production of polymers such as polystyrene, which is widely used in the manufacturing of various products such as packaging materials, insulation, and disposable cups. Styrene is also used as a solvent in various industries such as the rubber and plastic industries.
Propiedades
Número CAS |
34919-47-6 |
|---|---|
Nombre del producto |
1-Ethenyl-2-(2-ethenylphenyl)benzene |
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-ethenyl-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C16H14/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clave InChI |
AWJRNSCCZLNMTE-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
SMILES canónico |
C=CC1=CC=CC=C1C2=CC=CC=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



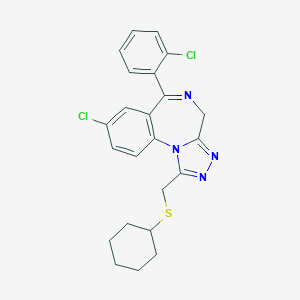
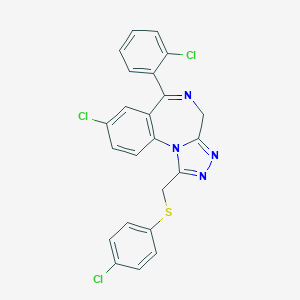
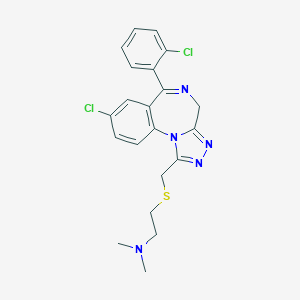
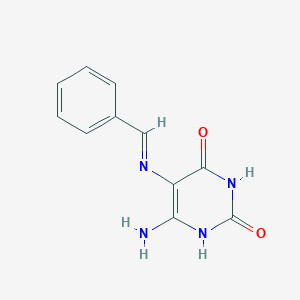
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
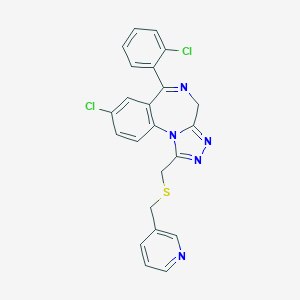
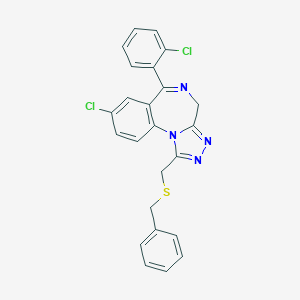
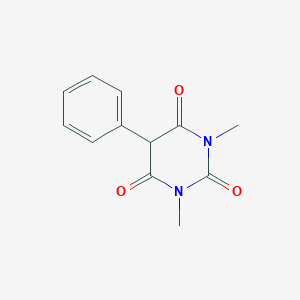
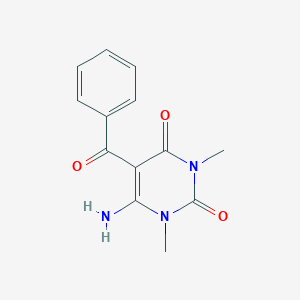
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
